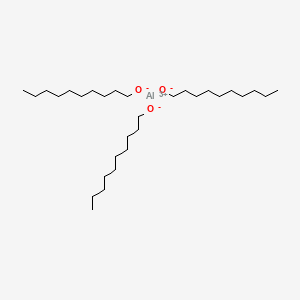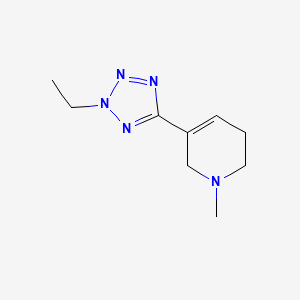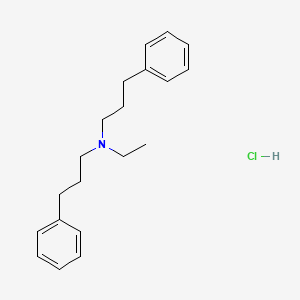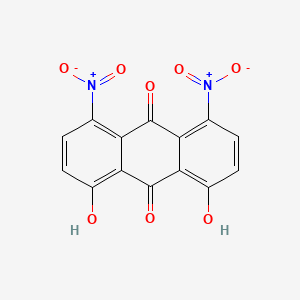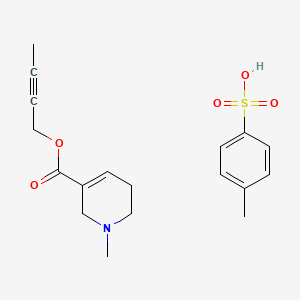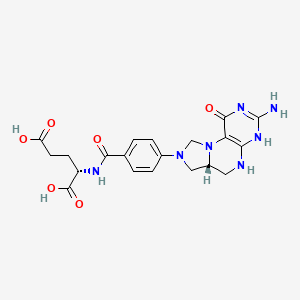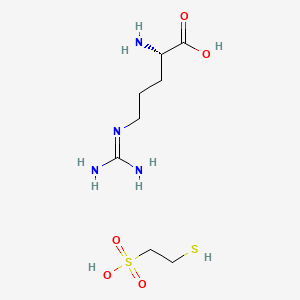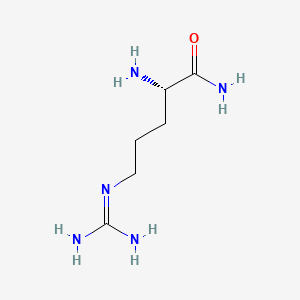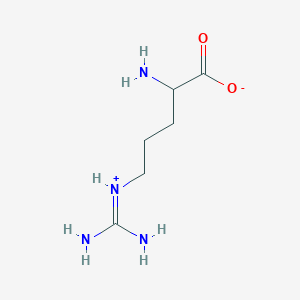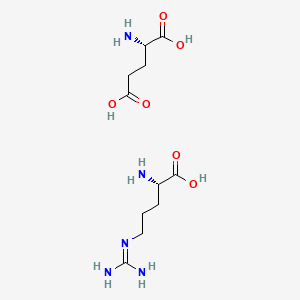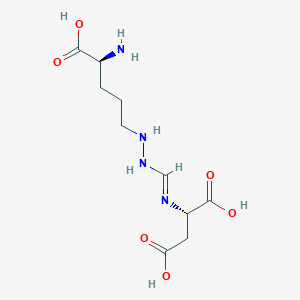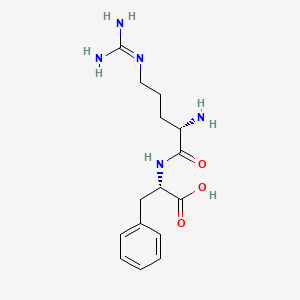
Atranorin
Overview
Description
Atranorin is a secondary metabolite produced by some species of lichenThis compound is known for its diverse biological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, cytotoxic, antioxidant, antiviral, and immunomodulatory properties .
Mechanism of Action
Target of Action
Atranorin primarily targets the NLRP3 inflammasome and the ASC protein . The NLRP3 inflammasome is an intracellular sensor that monitors diverse risk factors, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . The ASC protein is an adapter molecule that NLRP3 recruits upon activation .
Mode of Action
This compound inhibits NLRP3 inflammasome activation by directly binding to the ASC protein . This binding restrains ASC oligomerization, which in turn inhibits NLRP3 activation-induced cytokine secretion and cell pyroptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NLRP3 inflammasome pathway . Upon activation, NLRP3 recruits the ASC protein and subsequently the effector molecule Pro Caspase-1 to form a large protein complex called the NLRP3 inflammasome . This compound’s action inhibits this process, preventing the secretion of IL-1 and IL-18 and pyroptosis .
Result of Action
This compound’s action results in the inhibition of NLRP3 inflammasome activation, which leads to a decrease in cytokine secretion and cell pyroptosis . This can lower serum IL-1β and IL-18 levels in inflammation models . This compound also shows potential therapeutic effects in NLRP3 inflammasome-driven diseases, including acute inflammation, gouty arthritis, and ulcerative colitis .
Action Environment
It’s worth noting that this compound is a secondary metabolite of lichens , organisms known for their resilience in diverse and often harsh environmental conditions. This could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Atranorin interacts with various biomolecules, including enzymes and proteins. It has been found to bind with high affinity to human serum albumin (HSA) near the binding site TRP214 . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce cell death through necrosis in hepatocellular carcinoma (HCC) cell lines . Moreover, this compound has been reported to significantly inhibit the metastatic potential of HCC cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to HSA, which may influence its distribution and metabolism within the body . Furthermore, it has been suggested that this compound induces cell death through necrosis, indicating a potential mechanism of action at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be unstable over time when in solution . This instability could potentially affect its long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 10mg/kg body weight . This dosage has been found to cause mild anemia during the treatment period . No impact on liver was recorded based on the levels of hepatic enzymes in the blood .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a secondary metabolite of lichens and is produced through the polyketide synthase pathway
Transport and Distribution
Its high affinity binding to HSA suggests that it may be transported in the body bound to this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atranorin can be extracted from lichens using solvents such as acetonitrile or acetone. The extraction process should avoid strong acids or bases to maintain the stability of the compound . The compound is most stable in acetonitrile, and its concentration can be accurately measured using High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from lichens. The process includes harvesting lichens, drying them, and then using solvents like acetonitrile for extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Atranorin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to break down through transesterification in methanol and ethanol until an equilibrium is reached. Strong bases can break down this compound through saponification, while strong acids can significantly increase its concentration over time .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents can be employed to reduce this compound.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Atranorin has a wide range of scientific research applications:
Comparison with Similar Compounds
Atranorin is unique among lichen secondary metabolites due to its diverse biological activities. Similar compounds include:
Usnic Acid: Known for its antimicrobial and anticancer properties.
Perlatolic Acid: Exhibits antioxidant and anti-inflammatory activities.
Physodic Acid: Has potential antidiabetic and antioxidant effects.
This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYKYXNDHOHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197319 | |
| Record name | Atranorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-20-9 | |
| Record name | Atranorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atranorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atranorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atranorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atranorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRANORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450U2VJ2VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


